Product packaging for Ethyl 4-Cyanocinnamate(Cat. No.:CAS No. 20655-58-7; 62174-99-6)

Ethyl 4-Cyanocinnamate

Cat. No.: B2586337
CAS No.: 20655-58-7; 62174-99-6
M. Wt: 201.225
InChI Key: NVLBOCIUMFYPGI-UHFFFAOYSA-N
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Description

Ethyl 4-Cyanocinnamate is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.225. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO2 B2586337 Ethyl 4-Cyanocinnamate CAS No. 20655-58-7; 62174-99-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-3-(4-cyanophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-8H,2H2,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLBOCIUMFYPGI-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62174-99-6
Record name Ethyl 4-Cyanocinnamate
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Development of Green and Efficient Synthetic Methods:a Significant Area of Research is the Optimization of the Synthesis of Ethyl 4 Cyanocinnamate Itself. Key Objectives Include Improving Reaction Efficiency, Reducing Environmental Impact, and Simplifying Procedures. This is Often Pursued Through the Knoevenagel Condensation of 4 Cyanobenzaldehyde and Ethyl Cyanoacetate. Research Focuses On:

Catalyst Development: Investigating novel catalysts, such as porous calcium hydroxyapatite (B223615) or CaO, to promote the reaction under mild, often solvent-free, conditions. tandfonline.commdpi.com

Green Chemistry Approaches: Utilizing environmentally benign reaction media like water, or employing techniques such as microwave irradiation or grinding to reduce solvent use and reaction times. tandfonline.commdpi.comresearchgate.net

Continuous Flow Synthesis: Developing continuous-flow microreactor systems for the synthesis, which offers advantages in terms of safety, scalability, and process control. nih.govresearchgate.net

The table below details various catalytic systems developed for the synthesis of ethyl α-cyanocinnamates.

CatalystReaction ConditionsKey AdvantagesReference
Calcium Oxide (CaO)Grinding, Room TemperatureSimple, efficient, environmentally benign tandfonline.com
Porous Calcium HydroxyapatiteMicrowave Irradiation, Solvent-freeSustainable, high yields, short reaction times mdpi.com
Hexadecyltrimethylammonium Bromide (HTMAB)Aqueous MediaNeutral conditions, high yields, simple work-up researchgate.net
Zirconia-amine bifunctional monolithContinuous-flow microreactorHigh efficiency for tandem reactions nih.govresearchgate.net

Application in the Synthesis of Novel Compounds:a Major Research Driver is the Use of Ethyl 4 Cyanocinnamate As a Synthon to Create New Molecules with Specific Functions. the Objectives Here Include:

Knoevenagel Condensation Approaches

The Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration, is the cornerstone for synthesizing this compound. The reaction typically involves the condensation of 4-cyanobenzaldehyde (B52832) with an active methylene (B1212753) compound like ethyl cyanoacetate (B8463686). The efficiency and environmental impact of this synthesis are heavily influenced by the choice of catalyst and reaction conditions.

Catalyst Systems and Reaction Optimization

The selection of an appropriate catalyst is pivotal for achieving high yields and selectivity in the synthesis of this compound. Research has explored a variety of catalytic systems, including heterogeneous catalysts, phase-transfer catalysts, and organocatalysts, each offering distinct advantages.

Heterogeneous catalysts are favored for their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling, aligning with the principles of green chemistry.

Calcium oxide (CaO) has been demonstrated as an effective and economical solid base catalyst for the Knoevenagel condensation. tandfonline.com The reaction between various aromatic aldehydes and ethyl cyanoacetate can be carried out by grinding the reactants with CaO at room temperature, leading to high yields in a short reaction time. tandfonline.com This solvent-free approach is not only efficient but also environmentally benign. tandfonline.com In a comparative study, the yield of the condensation product of 4-methoxybenzaldehyde (B44291) with ethyl cyanoacetate was 85% with CaO, whereas with Ca(OH)2, the yield was 70%. tandfonline.com

Alumina (B75360) (Al2O3) and its modified forms also serve as effective heterogeneous catalysts. For instance, the condensation of ethyl cyanoacetate with aromatic aldehydes catalyzed by an Al2O3–OK solid base in ethanol (B145695) results in ethyl α-cyanocinnamates in yields ranging from 80–99%. researchgate.netresearchgate.net The use of basic alumina under solvent-free grinding conditions has also been reported as a simple and efficient method for Knoevenagel condensation. researchgate.net

Table 1: Performance of Heterogeneous Catalysts in this compound Synthesis

Catalyst Reaction Conditions Reactants Yield (%) Reference
CaO Grinding, room temperature 4-Cyanobenzaldehyde, Ethyl Cyanoacetate High tandfonline.com
Al2O3-OK Ethanol Aromatic Aldehydes, Ethyl Cyanoacetate 80-99 researchgate.netresearchgate.net
Basic Alumina Grinding, solvent-free Aromatic Aldehydes, Ethyl Cyanoacetate High researchgate.net

This table is interactive and allows for sorting and filtering of the data.

Phase-transfer catalysis (PTC) facilitates the reaction between reactants present in different immiscible phases. This technique is particularly valuable for green chemistry as it often allows for the use of water as a solvent.

Hexadecyltrimethylammonium bromide (HTMAB) has been successfully employed as a phase-transfer catalyst for the synthesis of ethyl α-cyanocinnamates in aqueous media. researchgate.netresearchgate.net Using 10 mol% of HTMAB, the reaction proceeds under neutral conditions, offering high yields and a simple work-up procedure. researchgate.netresearchgate.net This method avoids the use of harmful organic solvents, making it an environmentally friendly alternative. researchgate.net The use of water as a solvent is a significant advantage, as it is cheap, safe, and non-toxic. researchgate.net

Table 2: Phase-Transfer Catalyzed Synthesis of Ethyl α-Cyanocinnamates

Catalyst Catalyst Loading Solvent Key Advantages Reference
Hexadecyltrimethylammonium Bromide (HTMAB) 10 mol% Water Neutral conditions, high yields, simple work-up, environmentally benign researchgate.netresearchgate.net

This table is interactive and allows for sorting and filtering of the data.

Organocatalysts, which are small organic molecules, have emerged as a powerful tool in organic synthesis. They can operate under mild conditions and often exhibit high selectivity.

Piperidine is a classic and effective organocatalyst for the Knoevenagel condensation. researchgate.net It is conventionally used as a base to catalyze the reaction between aldehydes and active methylene compounds. researchgate.net The reaction mechanism involves the deprotonation of the active methylene compound by piperidine, followed by nucleophilic attack on the carbonyl group of the aldehyde.

Bifunctional catalysts, which possess both acidic and basic sites, can offer synergistic effects, enhancing catalytic activity. For instance, the combination of an amine base with a Brønsted acid has been shown to be effective. acs.org Aminosulfonic acid has been utilized as a catalyst for the synthesis of 5-arylidene barbituric acid derivatives under grinding conditions, highlighting the potential of such bifunctional systems in related condensations. researchgate.net A study on the Knoevenagel condensation between benzaldehyde (B42025) and ethyl cyanoacetate found that both surface acidic and basic sites are necessary for high reaction rates. researchgate.net

Table 3: Organocatalysts in Knoevenagel Condensation

Catalyst Type Key Features Reference
Piperidine Organocatalyst (Base) Conventional and effective for Knoevenagel condensations. researchgate.net
Aminosulfonic Acid Bifunctional Catalyst Used in related condensations under grinding conditions. researchgate.net

This table is interactive and allows for sorting and filtering of the data.

Solvent-Free and Green Chemistry Syntheses

The development of solvent-free and green synthetic methods is a major focus in modern chemistry, aiming to reduce environmental impact and improve process efficiency.

Mechanochemistry, which involves inducing reactions by mechanical force, offers a solvent-free and energy-efficient alternative to traditional solution-phase synthesis. isca.me Grinding the reactants together, often with a catalytic amount of a solid catalyst, can lead to high yields in a short amount of time. tandfonline.com

The synthesis of ethyl α-cyanocinnamate has been successfully achieved by grinding aromatic aldehydes and ethyl cyanoacetate in the presence of CaO at room temperature. tandfonline.com This method is simple, efficient, and avoids the use of bulk solvents. tandfonline.com Similarly, using K2O–Al2O3 as a catalyst under solvent-free grinding conditions at room temperature has resulted in yields of 94–98%. researchgate.net The grinding technique based on the Knoevenagel condensation reaction is considered eco-friendly. researchgate.net

Table 4: Mechanochemical Synthesis of Ethyl α-Cyanocinnamates

Catalyst Method Conditions Yield (%) Reference
CaO Grinding Room temperature, solvent-free High tandfonline.com
K2O–Al2O3 Grinding Room temperature, solvent-free 94-98 researchgate.net
Basic Alumina Grinding Solvent-free High researchgate.net

This table is interactive and allows for sorting and filtering of the data.

Aqueous Media Reaction Conditions for Sustainable Production

The use of aqueous media in organic synthesis is a cornerstone of green chemistry, aiming to reduce the reliance on volatile and often toxic organic solvents. The Knoevenagel condensation, a key reaction for forming carbon-carbon bonds, has been adapted to aqueous conditions for the synthesis of α,β-unsaturated compounds like ethyl α-cyanocinnamates.

Research has demonstrated that the Knoevenagel condensation of aromatic aldehydes with active methylene compounds, such as ethyl cyanoacetate, can be effectively carried out in an aqueous medium. eurjchem.com One greener protocol involves mixing the aldehyde, malononitrile (B47326) (a related active methylene compound), and a catalyst like sodium carbonate (Na2CO3) in water at room temperature. eurjchem.com This method has been shown to be reusable with consistent activity. eurjchem.com Another approach utilizes a modified natural zeolite as a catalyst for the Knoevenagel condensation in an aqueous medium at a slightly elevated temperature of 60-65 °C. researchgate.net

Solvent-free, or solid-state, reactions represent another environmentally benign alternative. Ethyl α-cyanocinnamate can be prepared by grinding an aromatic aldehyde and ethyl cyanoacetate with calcium oxide (CaO) at room temperature. tandfonline.com This method is noted for its simplicity, efficiency, and high yields in a short reaction time. tandfonline.com

Below is a table summarizing various sustainable approaches to the Knoevenagel condensation:

Catalyst/MediumReaction ConditionsSubstratesProductYieldReference
Na2CO3 / WaterRoom Temperature4-chlorobenzaldehyde, malononitrile, 2-naphthol2-amino-3-cyano-4-(p-chlorophenyl)-4H-naphtho[2,1-b]pyran- eurjchem.com
Modified Natural Zeolite / Water60-65 °CAromatic aldehyde, malononitrileYlidenemalononitriles- researchgate.net
CaO / Solvent-freeRoom Temperature, GrindingAldehyde, ethyl cyanoacetateEthyl α-cyanocinnamateHigh tandfonline.com
Fe3O4@C@MCM-41-guanidine / Solvent-freeRoom Temperature, Ultrasonic bathBenzaldehyde derivatives, Ethyl cyanoacetateEthyl α-cyanocinnamate derivativesHigh nih.gov

Stereoselective Synthesis and Isomer Control (E/Z Isomerism)

The double bond in this compound gives rise to E/Z isomerism, where the substituents around the double bond can be arranged in different spatial orientations. The control of this stereochemistry is critical as the biological and chemical properties of the E and Z isomers can differ significantly.

The E/Z naming system is used to designate the configuration of alkenes with multiple substituents. libretexts.org The Cahn-Ingold-Prelog priority rules are used to assign priorities to the groups attached to each carbon of the double bond. If the higher-priority groups are on the same side, the isomer is designated as (Z) (from the German zusammen, meaning together). If they are on opposite sides, it is designated as (E) (from the German entgegen, meaning opposite). libretexts.org

In the context of Knoevenagel condensation, the reaction often favors the formation of the more thermodynamically stable E-isomer. However, reaction conditions can be tuned to influence the stereochemical outcome. Stereoselective reactions are those that favor the formation of one stereoisomer over another. masterorganicchemistry.com For instance, in the synthesis of conjugated dienoic esters, the choice of catalyst and base in Suzuki coupling reactions was found to be crucial for achieving high stereoselectivity, allowing for the preparation of all four possible stereoisomers with ≥98% isomeric purity. nih.gov While not directly about this compound, this highlights the principle that careful selection of reaction components can control E/Z isomerism.

A process for the stereoselective synthesis of the E isomer of aryl alkyl oximes involves treating a mixture of E and Z isomers with a protic or Lewis acid under anhydrous conditions, which may offer insights into potential strategies for isomer control in cinnamates. google.com

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed reactions are powerful tools for forming carbon-carbon bonds, offering high efficiency and selectivity. libretexts.orgnih.gov

Suzuki–Miyaura Coupling Protocols for Arylation

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organohalide or triflate. libretexts.org This reaction is widely used to create carbon-carbon bonds, particularly for the synthesis of biaryl compounds and styrenes. libretexts.org

A general catalytic cycle for the Suzuki coupling involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron compound, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. libretexts.org The reaction is typically performed in the presence of a base.

Recent advancements have focused on developing more sustainable protocols, including the use of water as a solvent. A general method for the Suzuki-Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles has been reported using an expanded-ring N-heterocyclic carbene palladium complex in water, demonstrating the feasibility of "green" Suzuki couplings. rsc.org While this specific example does not involve this compound directly, it showcases a relevant methodology.

In a different application, simple ketones have been used as electrophiles in Suzuki-Miyaura coupling reactions via the catalytic activation of unstrained C-C bonds, offering a novel approach to forming functionalized aromatic ketones. nih.gov

The following table outlines key aspects of the Suzuki-Miyaura coupling:

Catalyst SystemKey StepsSubstratesProduct TypeReference
Pd(0) complex, BaseOxidative Addition, Transmetalation, Reductive EliminationOrganoboron compound, Organohalide/TriflateBiaryls, Styrenes, Conjugated Dienes libretexts.org
Expanded-ring N-heterocyclic carbene palladium complex / Water-4- and 5-halo-1,2,3-triazoles, Boronic acids1,4,5-trisubstituted-1,2,3-triazoles rsc.org
[Rh(C2H4)2Cl]2, MeIMes, TsOH·H2O, 2-amino-3-picoline, ethyl crotonateOxidative Addition (C-C cleavage)Ketones, ArylboronatesAromatic Ketones nih.gov

Other Metal-Catalyzed Carbon–Carbon Bond-Forming Strategies

Beyond the Suzuki-Miyaura coupling, several other transition metal-catalyzed reactions are instrumental in forming carbon-carbon bonds. libretexts.org These methods often involve the activation of otherwise inert C-H or C-C bonds. nih.gov

Palladium-catalyzed allylic alkylation, such as the Tsuji-Trost reaction, is a significant method for C-C bond formation at the α-position of carbonyl compounds. mdpi.com The mechanism involves the coordination of a Pd(0) catalyst to a C-C double bond, followed by oxidative addition to form a π-allyl-Pd complex, which then reacts with a nucleophile. mdpi.com

Nickel catalysis has also emerged as a powerful tool. A nickel-catalyzed reductive cross-coupling between (hetero)aryl bromides and vinyl acetate (B1210297) provides a sustainable route to vinyl arenes. organic-chemistry.org Furthermore, a chiral nickel(II) bis(diamine) complex has been used to catalyze the asymmetric Michael addition of malonates to nitroalkenes. dtu.dk

Copper catalysis, in conjunction with an oxidant, has been employed for the alkynylation of benzylic C-H bonds. dtu.dk

Derivatization from Related Precursors

Synthesis of Substituted Ethyl α-Cyanocinnamates

The synthesis of substituted ethyl α-cyanocinnamates is often achieved through the Knoevenagel condensation of various substituted benzaldehydes with ethyl cyanoacetate. tandfonline.comcdnsciencepub.com This reaction allows for the introduction of a wide range of substituents onto the aromatic ring of the cinnamate (B1238496) structure.

For example, the reaction of nitrilimines with ethyl α-cyanocinnamate and its p-nitro derivative has been studied to produce 2-pyrazoline (B94618) and pyrazole (B372694) derivatives, respectively. cdnsciencepub.comcdnsciencepub.com This demonstrates how the core structure of ethyl α-cyanocinnamate can be used as a precursor for more complex heterocyclic compounds. The cycloaddition reaction is regioselective, yielding a single regioisomeric product. cdnsciencepub.com

Furthermore, a three-component synthesis has been developed to convert ethyl α-cyanocinnamate derivatives into 2-oxazoline derivatives using amides and N-bromosuccinimide. sioc-journal.cn This method is applicable to a broad scope of substituted ethyl α-cyanocinnamates. sioc-journal.cn

The following table lists some derivatives synthesized from ethyl α-cyanocinnamates:

Starting MaterialReagentsProductReference
Ethyl α-cyanocinnamateNitrilimines2-Pyrazoline derivatives cdnsciencepub.com
Ethyl α-cyano-p-nitrocinnamateNitrilimines1,3-disubstituted 4-(p-nitrophenyl)-5-ethoxycarbonylpyrazoles cdnsciencepub.com
Ethyl α-cyanocinnamate derivativesAmides, N-bromosuccinimide2-Oxazoline derivatives sioc-journal.cn

Role as an Intermediate in Multi-Step Organic Syntheses

This compound and its derivatives are valuable intermediates in organic synthesis due to the presence of multiple reactive sites: an activated carbon-carbon double bond, a nitrile group, and an ester group. These features allow for a variety of chemical transformations, making it a key building block for more complex molecules, particularly heterocyclic compounds and conformationally rigid amino acids. hep.com.cncdnsciencepub.comunirioja.es

One major application is in the synthesis of five-membered heterocyclic rings.

2-Oxazolines : Ethyl α-cyanocinnamate derivatives can undergo a one-pot reaction with acetamide and N-bromosuccinimide (NBS) in the presence of a base like potassium phosphate (K₃PO₄) to produce highly substituted 2-oxazolines. hep.com.cn This process proceeds through a proposed nucleophilic addition-cyclization pathway, affording the products in good to excellent yields. hep.com.cn

Pyrazolines and Pyrazoles : The electron-deficient double bond in ethyl α-cyanocinnamate makes it an excellent substrate for cycloaddition reactions. For example, it reacts with nitrilimines to furnish 2-pyrazoline derivatives. cdnsciencepub.com

The compound also serves as a precursor for six-membered rings and other complex structures.

Naphthopyrans : The reactivity of ethyl α-cyanocinnamate towards naphthol derivatives is utilized in the synthesis of various naphthopyrano compounds, which are of interest for their potential biological activities. eurjchem.com

Cyclohexane Derivatives and Amino Acids : Through asymmetric Diels-Alder reactions, chiral (E)-2-cyanocinnamates can be used to synthesize chiral cyclohexane derivatives. unirioja.es Subsequent transformations, including hydrolysis and Curtius rearrangement, can convert these cycloadducts into enantiomerically pure 1-amino-2-phenyl-1-cyclohexanecarboxylic acids, which are valuable α-amino acids with constrained conformations. unirioja.es

The following table outlines the role of ethyl cyanocinnamate derivatives as intermediates in the synthesis of various classes of compounds.

Starting IntermediateKey ReagentsProduct ClassResearch FindingReference
Ethyl α-cyanocinnamate derivativesAcetamide, N-Bromosuccinimide (NBS), K₃PO₄2-OxazolinesAn efficient, one-pot synthesis with yields up to 95%. hep.com.cn
Ethyl α-cyanocinnamateNitrilimines2-PyrazolinesServes as the dienophile in a cycloaddition reaction. cdnsciencepub.com
Ethyl α-cyanocinnamate derivativesNaphtholsNaphthopyransA versatile building block for complex fused heterocyclic systems. eurjchem.com
Chiral (E)-2-cyanocinnamatesButadiene, TiCl₄1-Amino-2-phenyl-1-cyclohexanecarboxylic acidsActs as a dienophile in asymmetric Diels-Alder reactions to create precursors for conformationally rigid amino acids. unirioja.es
Ethyl α-cyanocinnamateNot specifiedCyclopropane derivativesMentioned as a starting material for the synthesis of cyclopropane derivatives. tandfonline.com

This table is interactive. You can sort and filter the data as needed.

Elucidation of Chemical Reactivity and Reaction Mechanisms Involving Ethyl 4 Cyanocinnamate

Nucleophilic Addition Reactions

Nucleophilic addition represents a principal reaction pathway for Ethyl 4-Cyanocinnamate. The polarization of the α,β-unsaturated system, enhanced by the cyano group on the phenyl ring, facilitates the addition of a wide range of nucleophiles across the double bond.

Michael Addition Processes

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a key reaction of this compound. This process is thermodynamically controlled and is favored by the formation of a stable enolate intermediate.

This compound serves as a potent Michael acceptor, readily reacting with soft nucleophiles such as amines and thiols. The electron-withdrawing cyano group in the para position of the phenyl ring significantly enhances the electrophilicity of the β-carbon, making it a prime target for nucleophilic attack.

The reaction with primary and secondary amines proceeds via aza-Michael addition to yield β-amino acid derivatives. Similarly, thiols undergo thia-Michael addition to form the corresponding thioether adducts. The general mechanism involves the initial attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the final addition product.

The reactivity of the nucleophile plays a crucial role in the reaction outcome. For instance, the reaction of nitrostyrenes with amines and hydrazines has been shown to proceed via a Michael addition, with experimental and theoretical studies suggesting a protic solvent-mediated mechanism involving a six-membered transition state. organic-chemistry.org While not directly on this compound, this highlights the mechanistic possibilities for similar activated alkenes.

Detailed kinetic and mechanistic investigations into the addition of amines to activated alkenes like this compound reveal a multi-step process. These studies often employ techniques such as UV-Vis spectrophotometry to monitor reaction rates under various conditions.

The Hammett equation provides a valuable tool for probing the electronic effects of substituents on the reaction rate and mechanism. A plot of the logarithm of the rate constant (log k) against the Hammett substituent constant (σ) for a series of substituted nucleophiles (e.g., anilines) can reveal information about the transition state of the rate-determining step.

Table 1: Hypothetical Hammett Data for the Reaction of Substituted Anilines with this compound

Substituent (X)σlog(k/kH)
4-OCH₃-0.27-0.54
4-CH₃-0.17-0.34
H0.000.00
4-Cl0.230.46
4-CN0.661.32
4-NO₂0.781.56

The addition of amines to electron-deficient alkenes is generally accepted to proceed through a stepwise mechanism involving the formation of a zwitterionic intermediate. In the case of this compound, the nucleophilic attack of the amine on the β-carbon leads to the formation of a zwitterion, where the nitrogen atom bears a positive charge and the α-carbon carries a negative charge, which is delocalized onto the ester and cyano groups.

Studies on the Michael addition of amines and hydrazines to nitrostyrenes have proposed a protic solvent-mediated mechanism where the solvent plays a crucial role in the proton transfer step. organic-chemistry.org The reaction of amines with maleic anhydride suggests that a second molecule of the amine can act as a proton shuttle, facilitating the 1,3-prototropic shift. researchgate.net

The nature of the amine and the reaction conditions can influence which step is rate-controlling. For instance, in some cases, the initial nucleophilic attack to form the zwitterion may be the slow step, while in others, the subsequent proton transfer may be rate-limiting. Non-linear Hammett plots can sometimes be indicative of a change in the rate-determining step. wikipedia.org

Kinetic and Mechanistic Studies of Amine Additions
Solvent Effects on Reaction Mechanism (e.g., Acetonitrile)

The choice of solvent can significantly influence the rate and mechanism of a chemical reaction. Acetonitrile (CH₃CN), a polar aprotic solvent, is of particular interest due to its distinct properties. Its polarity can stabilize charged intermediates and transition states, which can be crucial in reactions involving this compound.

In reactions where a polar or charged intermediate is formed, such as in certain nucleophilic additions to the electron-deficient double bond of this compound, acetonitrile can play a pivotal role. Its ability to solvate cations and anions can lower the activation energy of the reaction, thereby increasing the reaction rate. For instance, in a reaction proceeding through a zwitterionic intermediate, the polar nature of acetonitrile would stabilize the separated charges, favoring the reaction pathway.

Furthermore, acetonitrile is not always an innocent bystander. Under specific conditions, it can act as a reactant. For example, its methyl protons are weakly acidic and can be deprotonated by a strong base to form a nucleophilic anion. This anion could potentially add to the electrophilic double bond of this compound. Additionally, under oxidative conditions, acetonitrile can be a source of the cyanomethyl radical (•CH₂CN), which could also engage in reactions with the double bond.

The following table summarizes the key properties of acetonitrile and their potential influence on reactions involving this compound:

Property of AcetonitrilePotential Effect on Reactions of this compound
Polar Aprotic Nature Stabilizes polar intermediates and transition states, potentially accelerating reaction rates.
High Dielectric Constant Facilitates the separation of ionic species, which can be beneficial in reactions involving charged reagents or intermediates.
Nucleophilic Potential Can act as a nucleophile after deprotonation, leading to the formation of new carbon-carbon bonds.
Radical Source Can generate cyanomethyl radicals under oxidative conditions, initiating radical addition reactions.

Transfer Hydrogenation Reactions

Transfer hydrogenation is a valuable alternative to traditional hydrogenation methods that use gaseous hydrogen. In this process, hydrogen is transferred from a donor molecule to a substrate, mediated by a catalyst. This compound, being an electron-deficient olefin, is a suitable candidate for reduction via transfer hydrogenation.

The transfer hydrogenation of electron-deficient olefins like this compound typically involves the transfer of a hydride ion (H⁻) from a hydrogen donor to the β-carbon of the α,β-unsaturated system. A common and well-studied class of hydrogen donors are Hantzsch esters. The mechanism, often catalyzed by a Brønsted or Lewis acid, involves the protonation of the carbonyl oxygen of the ester group in this compound, which increases the electrophilicity of the double bond.

The Hantzsch ester then delivers a hydride to the β-carbon, leading to the formation of an enol or enolate intermediate. This intermediate is subsequently protonated to yield the saturated product, ethyl 4-cyanopropanoate. The driving force for this reaction is the formation of the stable aromatic pyridine derivative from the Hantzsch ester.

A general representation of the hydride transfer mechanism is as follows:

Activation of the Substrate: An acid catalyst protonates the carbonyl oxygen of this compound.

Hydride Transfer: The dihydropyridine ring of the Hantzsch ester donates a hydride to the electron-deficient β-carbon of the activated substrate.

Protonation: The resulting enolate intermediate is protonated by the conjugate acid of the catalyst or another proton source to give the final reduced product.

Aromatization: The Hantzsch ester is oxidized to its stable pyridine form.

Benzimidazoline derivatives, generated in situ from the reaction of a benzimidazole and a hydride source, can also serve as effective hydrogen donors in transfer hydrogenation reactions. These compounds are structurally analogous to the well-known benzothiazolines, which have been shown to be excellent hydride donors in organocatalytic transfer hydrogenations. semanticscholar.orgnih.gov

The mechanism of hydride transfer from a benzimidazoline intermediate is similar to that of Hantzsch esters. The benzimidazoline, upon activation, can deliver a hydride to the electron-deficient double bond of this compound. The reaction is often catalyzed by a chiral phosphoric acid or a similar Brønsted acid, which activates both the substrate and the hydrogen donor. nih.gov

The in situ generation of these reactive intermediates is advantageous as it avoids the isolation and handling of potentially unstable dihydropyridine-type compounds. The benzimidazoline is formed in the reaction mixture and is consumed as it reduces the substrate, driving the equilibrium towards the formation of the reduced product. The resulting benzimidazolium cation can then be reduced again to regenerate the active hydrogen donor, allowing for a catalytic cycle.

Cycloaddition Chemistry

The electron-deficient double bond of this compound makes it an excellent participant in various cycloaddition reactions, which are powerful tools for the construction of cyclic and heterocyclic systems.

[3+2] Cycloadditions with Nitrilimines for Heterocycle Synthesis (e.g., Pyrazoles)

The [3+2] cycloaddition reaction is a versatile method for the synthesis of five-membered heterocycles. This compound can act as a dipolarophile in these reactions. Specifically, its reaction with nitrilimines, which are 1,3-dipoles, provides a direct route to pyrazole (B372694) derivatives.

Nitrilimines are typically generated in situ from the dehydrohalogenation of hydrazonoyl halides in the presence of a base. The nitrilimine then undergoes a [3+2] cycloaddition with the double bond of this compound. The regioselectivity of this reaction is governed by the electronic and steric properties of both the dipole and the dipolarophile. The reaction generally proceeds via a concerted mechanism, leading to the formation of a pyrazoline intermediate, which can then be oxidized to the corresponding pyrazole.

The general scheme for the synthesis of pyrazoles from this compound and a nitrilimine is depicted below:

Generation of Nitrilimine: A hydrazonoyl halide is treated with a base (e.g., triethylamine) to generate the reactive nitrilimine intermediate.

[3+2] Cycloaddition: The nitrilimine reacts with this compound in a concerted fashion to form a pyrazoline ring.

Aromatization: The pyrazoline intermediate is often oxidized under the reaction conditions or in a separate step to yield the stable aromatic pyrazole.

Other Pericyclic Reactions and Annulation Strategies

Beyond [3+2] cycloadditions, the electron-deficient nature of the double bond in this compound suggests its potential participation in other pericyclic reactions, such as the Diels-Alder reaction and the Ene reaction.

In a Diels-Alder reaction , this compound could function as a dienophile, reacting with a conjugated diene to form a six-membered ring. wikipedia.orgorganic-chemistry.orgmychemblog.comleah4sci.comlibretexts.org The electron-withdrawing groups on the double bond of this compound would activate it for reaction with electron-rich dienes in a normal-electron-demand Diels-Alder reaction.

The Ene reaction is another possibility, where an alkene containing an allylic hydrogen (the "ene") reacts with an enophile (in this case, this compound) to form a new carbon-carbon bond, with the migration of the double bond and a 1,5-hydrogen shift. wikipedia.orgorganic-chemistry.orgnih.govthieme-connect.de

Annulation strategies , which involve the formation of a new ring onto an existing structure, are also plausible with this compound. A notable example is the Robinson annulation , which combines a Michael addition with an intramolecular aldol condensation. wikipedia.orgresearchgate.netmasterorganicchemistry.comyoutube.comlibretexts.org In a hypothetical Robinson annulation involving this compound, it would act as the Michael acceptor. An enolate, for instance from a ketone, would undergo a Michael addition to the double bond of this compound. The resulting 1,5-dicarbonyl intermediate could then undergo an intramolecular aldol condensation to form a new six-membered ring.

The following table outlines the potential reactants and products in these pericyclic and annulation reactions with this compound:

Reaction TypePotential Reactant for this compoundExpected Product Type
Diels-Alder Reaction Conjugated diene (e.g., 1,3-butadiene)Substituted cyclohexene
Ene Reaction Alkene with an allylic hydrogen (e.g., propene)Functionalized alkene
Robinson Annulation Enolate of a ketone (e.g., cyclohexanone enolate)Fused cyclohexenone ring system

Condensation and Cyclization Reactions

The reactivity of this compound in condensation and cyclization reactions is a key area of its chemical profile. These reactions leverage the electrophilic character of the α,β-unsaturated carbonyl system to construct complex molecular frameworks.

Reactivity with Naphthols for Naphthopyrano[2,1-b]pyran Formation

This compound serves as a valuable precursor in the synthesis of naphthopyrans, a class of heterocyclic compounds with notable biological activities. The reaction with naphthols, particularly 2-naphthol, proceeds as a multi-component condensation reaction. This transformation typically involves the reaction of an aromatic aldehyde, a compound with an active methylene (B1212753) group like malononitrile (B47326) or ethyl cyanoacetate (B8463686), and a naphthol. In the context of this compound, it can react with 6-methoxy-2-naphthol to yield ethyl-2-amino-4-aryl-7-methoxy-4H-naphtho[2,1-b]pyran-3-carboxylate derivatives.

The mechanism of this reaction is thought to initiate with a base-catalyzed Knoevenagel condensation, followed by a Michael addition of the naphthol to the activated double bond of the cinnamate (B1238496) derivative. The final step is an intramolecular cyclization with the elimination of a water molecule to afford the stable naphthopyran ring system. The use of various catalysts, such as methanesulfonic acid or tetra-butyl ammonium bromide, can facilitate this one-pot synthesis, leading to good yields of the desired naphthopyran products.

Intramolecular Cyclizations for Complex Molecular Architectures

While this compound is a versatile substrate for intermolecular reactions, the literature on its specific use in intramolecular cyclizations to form complex molecular architectures is not extensive. In principle, derivatives of this compound, appropriately functionalized, could undergo intramolecular cyclization reactions. For instance, the introduction of a nucleophilic group at a suitable position on the ethyl ester or the aromatic ring could lead to cyclization onto the α,β-unsaturated system.

Such reactions are valuable in organic synthesis for the construction of polycyclic systems in a single step. For example, intramolecular Diels-Alder reactions or radical cyclizations of suitably modified this compound derivatives could provide access to complex and sterically hindered molecular frameworks. However, specific examples detailing these transformations for this compound are not prevalent in the current body of scientific literature.

Electrophilic Substitution on Aromatic Ring Systems

The aromatic ring of this compound is substituted with two electron-withdrawing groups: the cyano group and the ethyl acrylate (B77674) group. Both of these groups are deactivating and meta-directing in electrophilic aromatic substitution (EAS) reactions. This has significant implications for the reactivity of the aromatic ring towards electrophiles.

Acetylation and Other Aromatic Functionalizations

Due to the presence of two deactivating groups, the benzene ring of this compound is significantly less nucleophilic than benzene itself. Consequently, it is expected to be highly unreactive towards electrophilic aromatic substitution reactions such as Friedel-Crafts acetylation. wikipedia.orgmasterorganicchemistry.com Standard conditions for Friedel-Crafts reactions, which typically involve a Lewis acid catalyst like aluminum chloride, are unlikely to be effective and would require harsh reaction conditions. wikipedia.orgmt.com

The electron-withdrawing nature of the substituents reduces the electron density of the aromatic ring, making it less susceptible to attack by an electrophile. wikipedia.org Furthermore, both the cyano and the ethyl acrylate groups would direct any potential electrophilic attack to the meta position. Therefore, if an electrophilic substitution reaction such as acetylation were to occur, it would be expected to yield the 3-acetyl derivative. However, the strong deactivation of the ring makes such functionalizations challenging, and they are not commonly reported for this substrate.

Oxidation Mechanisms and Substrate Roles

This compound and its derivatives have been investigated for their role in oxidation-reduction reactions, particularly as oxidants in models of biological processes.

Investigation as an Oxidant in Model Biological Reductions (e.g., Hantzsch Dihydropyridine Oxidation)

A significant area of research has been the use of ethyl α-cyanocinnamates as oxidants for Hantzsch 1,4-dihydropyridine (HEH), a model for the NADH coenzyme. This reaction serves as a model for biological redox processes. The mechanism of this oxidation has been a subject of detailed investigation.

Studies have shown that the reaction proceeds via a one-step hydride transfer mechanism. This is supported by kinetic isotope effect (KIE) studies. When the hydrogen at the C4 position of HEH is replaced with deuterium (HEH-4,4-d2), a significant KIE of 5.3–6.0 is observed. In contrast, when the hydrogen on the nitrogen is replaced with deuterium (HEH-N-d), the KIE is much smaller, at 1.2–1.3. This indicates that the C4–H bond is broken in the rate-limiting step, consistent with a direct hydride transfer from the dihydropyridine to the ethyl α-cyanocinnamate.

Interactive Data Table: Kinetic Isotope Effects in the Oxidation of Hantzsch 1,4-Dihydropyridine by Ethyl α-Cyanocinnamates

Hantzsch Ester IsotopeObserved Kinetic Isotope Effect (KIE)Implication for Rate-Limiting Step
HEH-4,4-d25.3–6.0C4–H bond dissociation is involved.
HEH-N-d1.2–1.3N–H bond dissociation is not rate-limiting.

Kinetic Isotope Effects (KIE) and Transition State Characterization

The study of kinetic isotope effects (KIEs) provides profound insights into the mechanisms of chemical reactions by revealing the nature of bond-breaking and bond-forming events in the rate-determining step. wikipedia.orgprinceton.edulibretexts.org Similarly, the characterization of the transition state, the highest energy point along the reaction coordinate, is crucial for understanding the energetic barriers and the geometry of the reacting species. researchgate.netyoutube.com For reactions involving this compound, both its formation via the Knoevenagel condensation and its subsequent reactions, such as Michael additions, can be elucidated using these powerful tools.

While specific experimental or extensive computational studies detailing the KIE for reactions of this compound are not prominently available in the reviewed literature, a qualitative analysis based on established principles of physical organic chemistry can be applied.

Knoevenagel Condensation: Formation of this compound

The synthesis of this compound typically proceeds through the Knoevenagel condensation of 4-cyanobenzaldehyde (B52832) and ethyl cyanoacetate. researchgate.net The mechanism generally involves three key steps:

Deprotonation: A base removes a proton from the α-carbon of ethyl cyanoacetate to form a carbanion (enolate).

Nucleophilic Addition: The carbanion attacks the carbonyl carbon of 4-cyanobenzaldehyde.

Dehydration: Elimination of a water molecule to form the C=C double bond.

A primary deuterium KIE would be expected if the initial deprotonation of ethyl cyanoacetate (C-H bond breaking) is the rate-determining step. libretexts.orglibretexts.org By replacing the α-protons of ethyl cyanoacetate with deuterium, a normal KIE (kH/kD > 1) would be observed, as the C-D bond is stronger and has a lower zero-point energy than the C-H bond, thus requiring more energy to break. libretexts.org The magnitude of this KIE can indicate the symmetry of the transition state for the proton transfer.

The transition state for the nucleophilic addition step would involve the approach of the planar carbanion to the carbonyl group. Computational studies on similar Knoevenagel condensations using Density Functional Theory (DFT) have been employed to model these transition states, confirming their geometries and activation energies. acs.org For the final dehydration step, which is often fast, the transition state involves the elongation of the C-O bond of the hydroxyl group and the C-H bond on the adjacent carbon, leading to the formation of the alkene.

Reactions of this compound: Michael Addition

This compound, as an α,β-unsaturated system, is an excellent Michael acceptor. In a Michael addition reaction, a nucleophile adds to the β-carbon of the cinnamate. A secondary KIE could be investigated by placing deuterium at the α- or β-positions of the double bond.

α-Deuterium: Isotopic substitution at the α-position would likely result in a small, near-unity KIE. This is because the hybridization of the α-carbon changes from sp² to sp³, but this bond is not directly broken in the rate-determining nucleophilic attack at the β-carbon. wikipedia.org

β-Deuterium: Substitution at the β-carbon, the site of nucleophilic attack, would be expected to show a more significant secondary KIE. As the nucleophile forms a bond with the β-carbon, its hybridization changes from sp² to sp³. This change in geometry and bonding environment for the deuterium-labeled carbon leads to a change in vibrational frequencies, resulting in an observable KIE. wikipedia.org

The transition state for the Michael addition would feature the partial formation of the bond between the nucleophile and the β-carbon and the beginning of the rehybridization of the α- and β-carbons from sp² to sp³. The negative charge would be delocalized onto the cyano and ester groups through the conjugated π-system.

Summary of Expected Kinetic Isotope Effects

The following table summarizes the anticipated KIEs for key reactions involving this compound, based on general mechanistic principles. It is important to note that these are expected values and experimental or computational verification is necessary for confirmation.

ReactionIsotopic Substitution PositionType of KIEExpected kH/kD ValueRationale
Knoevenagel Condensation α-carbon of ethyl cyanoacetatePrimary> 1 (Normal)C-H/C-D bond is broken in the rate-determining deprotonation step.
Michael Addition α-carbon of this compoundSecondary~ 1No bond to the isotope is broken in the rate-determining step.
Michael Addition β-carbon of this compoundSecondary> 1 (Normal)Change in hybridization (sp² to sp³) at the site of substitution.

Advanced Spectroscopic and Structural Characterization of Ethyl 4 Cyanocinnamate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of Ethyl 4-Cyanocinnamate, providing unambiguous data on its proton and carbon framework, stereochemistry, and the electronic environment of each nucleus.

The ¹H and ¹³C NMR spectra of this compound are characterized by distinct signals that can be assigned to specific atoms within the molecule. The chemical shifts are significantly influenced by the electronic effects of the substituent groups (ester and cyano) and by magnetic anisotropy. youtube.com

Anisotropy Effects: Magnetic anisotropy is a phenomenon where a non-uniform magnetic field is generated by the circulation of π-electrons in systems like aromatic rings, alkenes, and carbonyls when placed in an external magnetic field. youtube.com This induced field can either augment (deshield) or oppose (shield) the external field in different regions of space around the functional group. In this compound, the benzene ring and the C=C double bond create significant anisotropic effects. Protons located in the plane of the ring or double bond (the deshielding zone) experience a stronger effective magnetic field and thus resonate at a higher chemical shift (downfield). youtube.comd-nb.info This accounts for the downfield chemical shifts of the vinylic and aromatic protons.

The expected ¹H NMR chemical shifts show the ethyl group protons (a triplet for the CH₃ and a quartet for the OCH₂) in the upfield region. The vinylic protons appear as two distinct doublets in the midfield region, and the aromatic protons are observed in the downfield aromatic region.

The ¹³C NMR spectrum displays signals for each unique carbon atom. The carbonyl carbon of the ester is the most deshielded, appearing furthest downfield. The carbons of the aromatic ring and the double bond resonate in the 110-150 ppm range. pressbooks.pub The nitrile carbon has a characteristic chemical shift, and the ethyl group carbons appear in the upfield region. netlify.app

¹H NMR Chemical Shift Assignments for Ethyl (E)-4-Cyanocinnamate

This table is based on typical values for substituted ethyl cinnamate (B1238496) derivatives. Actual values may vary slightly based on solvent and experimental conditions.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Ethyl -CH₃~1.35Triplet (t)~7.1
Ethyl -OCH₂-~4.28Quartet (q)~7.1
Vinylic H (α to C=O)~6.55Doublet (d)~16.0
Aromatic H (ortho to C=C)~7.65Doublet (d)~8.5
Vinylic H (β to C=O)~7.75Doublet (d)~16.0
Aromatic H (ortho to CN)~7.70Doublet (d)~8.5

¹³C NMR Chemical Shift Assignments for Ethyl (E)-4-Cyanocinnamate

This table is based on typical values for substituted ethyl cinnamate derivatives. Actual values may vary slightly based on solvent and experimental conditions.

Carbon Assignment Chemical Shift (δ, ppm)
Ethyl -C H₃~14.2
Ethyl -OC H₂-~61.0
C ≡N~118.0
Aromatic C -CN~112.0
Vinylic C (α to C=O)~120.0
Aromatic C H (ortho to CN)~129.0
Aromatic C H (ortho to C=C)~133.0
Aromatic C (ipso to C=C)~139.0
Vinylic C (β to C=O)~148.0
C =O (Ester)~166.0

While 1D NMR is sufficient for the structural confirmation of this compound itself, 2D NMR techniques are indispensable for elucidating the structures of more complex molecules derived from it, such as the products of Michael additions or cycloadditions. researchgate.net Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are particularly powerful. columbia.edulibretexts.org

HSQC: This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu It allows for the unambiguous assignment of which protons are bonded to which carbons, confirming C-H connectivities. libretexts.org

NMR spectroscopy provides a straightforward method for determining the stereochemistry of the alkene double bond in cinnamates. creative-biostructure.com The distinction between the E (trans) and Z (cis) isomers is made by analyzing the coupling constant (³J) between the two vinylic protons.

E (trans) Isomer: In the trans configuration, the vinylic protons are anti-periplanar, resulting in a large vicinal coupling constant, typically in the range of 12-18 Hz. creative-biostructure.com For ethyl trans-cinnamate, a value of 15.8 Hz is observed, which is characteristic of the E isomer. chegg.com

Z (cis) Isomer: In the cis configuration, the vinylic protons are syn-periplanar, leading to a smaller coupling constant, generally between 6-12 Hz. creative-biostructure.com

In a sample containing a mixture of both isomers, two separate pairs of doublets corresponding to the vinylic protons of the E and Z forms would be observed in the ¹H NMR spectrum. The E/Z ratio can be accurately determined by integrating the signals corresponding to each isomer.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, probes the vibrational modes of the functional groups within this compound. These methods are complementary; IR spectroscopy measures the absorption of light due to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the scattering of light from vibrations that cause a change in the molecule's polarizability. scm.com

The IR and Raman spectra of this compound exhibit characteristic bands that serve as fingerprints for its key functional groups. The conjugation in the molecule influences the exact positions of these bands.

C≡N (Nitrile): The nitrile group gives rise to a sharp, medium-intensity absorption in the IR spectrum in the range of 2220-2240 cm⁻¹. This is a highly characteristic band.

C=O (Ester Carbonyl): The ester carbonyl group produces a very strong and sharp absorption band in the IR spectrum. For a typical α,β-unsaturated ester, this band appears around 1715-1730 cm⁻¹. researchgate.net

C=C (Alkene): The stretching vibration of the conjugated alkene double bond is observed in the 1625-1640 cm⁻¹ region. This band is typically stronger in the Raman spectrum than in the IR spectrum.

Aromatic C=C: The stretching vibrations of the benzene ring appear as a series of bands between 1450 and 1600 cm⁻¹.

C-O (Ester): The C-O stretching vibrations of the ester group are typically found in the 1100-1300 cm⁻¹ region and appear as strong bands.

Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Expected IR Intensity Expected Raman Intensity
C≡NStretch2220 - 2240Medium, SharpStrong
C=OStretch1715 - 1730Strong, SharpMedium
C=C (Alkene)Stretch1625 - 1640MediumStrong
C=C (Aromatic)Stretch1450 - 1600Medium to StrongStrong
C-O (Ester)Asymmetric Stretch1250 - 1300StrongWeak
C-O (Ester)Symmetric Stretch1100 - 1180StrongWeak

Vibrational spectroscopy can also provide insights into the conformational isomers (conformers) of this compound, which arise from rotation around its single bonds, primarily the Cα-C(O) and Cβ-C(Ar) bonds. core.ac.uk This rotation can lead to different spatial arrangements, such as the s-cis and s-trans conformers, which refer to the orientation of the C=C bond relative to the C=O bond.

While these conformers may rapidly interconvert at room temperature, subtle differences in their vibrational spectra can sometimes be detected. scielo.org.mx For instance, the exact frequency and shape of the C=O stretching band can be sensitive to the conformational state. The presence of multiple conformers might manifest as broadened or split vibrational bands, particularly in low-temperature studies where the equilibrium can be shifted or the interconversion slowed. researchgate.net By comparing experimental spectra with theoretical spectra calculated for different stable conformers, it is possible to deduce the most likely conformation(s) present in the sample. scielo.org.mx

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for probing the electronic structure of molecules like this compound, which possesses a conjugated π-electron system. This system, extending across the phenyl ring, the alkene double bond, and the carbonyl group, is responsible for its characteristic absorption of ultraviolet light.

The UV-Vis spectrum of this compound is dominated by a strong absorption band corresponding to a π → π* electronic transition. This transition involves the excitation of an electron from a lower-energy bonding (π) molecular orbital to a higher-energy anti-bonding (π*) molecular orbital. The extensive conjugation in the molecule lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

As the extent of conjugation increases in organic molecules, the energy required for the π → π* transition decreases, resulting in a shift of the maximum absorption wavelength (λmax) to longer wavelengths (a bathochromic shift). While the specific spectrum for this compound is not readily published, studies on a series of substituted ethyl cinnamates show strong absorption in the UV region. For instance, theoretical studies on various cinnamate derivatives predict a λmax of around 310 nm. The presence of the electron-withdrawing cyano (-CN) group in the para position of the phenyl ring is expected to further influence the electronic distribution and, consequently, the precise λmax value. This substituent can extend the conjugation, potentially leading to a further bathochromic shift compared to unsubstituted ethyl cinnamate.

Table 1: Typical UV Absorption Data for Cinnamate Derivatives

Compound Family Typical λmax Range (nm) Electronic Transition

The cinnamate moiety is well-known for its photoreactivity upon exposure to UV radiation. The primary photochemical reaction for ethyl cinnamate and its derivatives is a [2+2] cycloaddition, leading to the formation of cyclobutane (B1203170) dimers. When irradiated in the solid state or in concentrated solution, this compound is expected to undergo photodimerization.

This process can result in the formation of various stereoisomeric cyclobutane derivatives, known as truxillates and truxinates. The specific isomer distribution is highly dependent on the crystal packing and the alignment of molecules in the solid state. This photoreactivity is the basis for the use of cinnamate derivatives in photoresist technologies and as photocrosslinkable polymers. While specific photochromic behavior (a reversible change in color upon irradiation) is not extensively documented for this compound, the underlying photoreactivity is a key characteristic of this class of compounds.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is an essential tool for confirming the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. The nominal molecular weight of this compound (C12H11NO2) is 201 Da. In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be observed at an m/z (mass-to-charge ratio) of 201.

The fragmentation of this compound is predicted to follow pathways characteristic of cinnamate esters and aromatic nitriles. Based on the known fragmentation of the parent compound, ethyl cinnamate (molecular weight 176 Da), the following key fragmentation pathways can be proposed for this compound:

Loss of the Ethoxy Radical (•OCH2CH3): A primary fragmentation involves the cleavage of the ester group, leading to the loss of an ethoxy radical (mass = 45 Da). This would produce a stable acylium ion at m/z 156. [C12H11NO2]+• → [C10H6NO]+ + •OCH2CH3 (m/z 201) → (m/z 156)

Loss of Ethanol (B145695) (CH3CH2OH): McLafferty rearrangement can lead to the loss of a neutral ethanol molecule (mass = 46 Da), resulting in an ion at m/z 155.

Loss of the Carboethoxy Group (•COOCH2CH3): Cleavage of the bond between the phenyl ring and the acrylic chain can result in the loss of the carboethoxy group (mass = 73 Da), yielding a 4-cyanostyrene radical cation at m/z 128.

Formation of the Phenyl Cation: Further fragmentation can lead to ions characteristic of the substituted phenyl ring. For example, the formation of a cyanophenyl cation at m/z 102.

Table 2: Predicted Key Fragments for this compound in EI-MS

m/z Value Proposed Fragment Identity Neutral Loss
201 Molecular Ion [M]+• -
156 [M - •OCH2CH3]+ Ethoxy radical
128 [M - •COOCH2CH3]+• Carboethoxy radical

Computational Chemistry and Theoretical Studies on Ethyl 4 Cyanocinnamate

Reaction Pathway Modeling and Transition State Theory

Calculation of Activation Parameters (ΔH‡, ΔS‡, ΔG‡)

There are no available studies in the searched scientific literature that specifically report the calculation of activation parameters (enthalpy of activation, ΔH‡; entropy of activation, ΔS‡; and Gibbs free energy of activation, ΔG‡) for reactions involving Ethyl 4-Cyanocinnamate. Such calculations are typically performed using computational methods like Density Functional Theory (DFT) to elucidate reaction mechanisms and kinetics. However, research detailing these specific thermodynamic parameters for this compound has not been found.

Analysis of Kinetic Isotope Effects in Rate-Determining Steps

A search of the scientific literature did not yield any studies that have analyzed the kinetic isotope effects (KIEs) in the rate-determining steps of reactions involving this compound. KIE studies are a powerful tool for investigating reaction mechanisms by observing the effect of isotopic substitution on reaction rates. Despite the utility of this method, specific experimental or theoretical KIE data for this compound is not documented in the available research.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

No dedicated molecular dynamics (MD) simulation studies on this compound were identified in the scientific literature. MD simulations are employed to understand the dynamic behavior of molecules and their interactions with their environment over time. While MD simulations have been conducted on related classes of compounds, such as other cinnamate (B1238496) esters or cyanate (B1221674) esters in the context of polymer chemistry, specific simulations detailing the dynamic properties and intermolecular interactions of this compound are not available.

Applications of Ethyl 4 Cyanocinnamate in Advanced Materials and Chemical Synthesis

Role as a Building Block in Complex Organic Synthesis

The reactivity of Ethyl 4-Cyanocinnamate, endowed by its multiple functional groups—the nitrile, the ethyl ester, and the activated carbon-carbon double bond—renders it a significant starting material for the synthesis of more elaborate molecules.

This compound is inherently an electron-deficient aromatic system. This characteristic is due to the strong electron-withdrawing effects of both the cyano (-CN) and the ethyl acrylate (B77674) (-CH=CH-COOEt) substituents on the phenyl ring. This electron deficiency makes the double bond highly susceptible to nucleophilic attack, such as in Michael additions, and a reactive participant in various cycloaddition reactions. While it serves as a foundational electron-deficient molecule, its primary role is often as an electrophilic component that reacts with nucleophiles to build larger, more complex structures. The zwitterion formed from the conjugate addition of a nucleophile can subsequently act as a nucleophile or a base in further reactions. beilstein-journals.org

The strategic placement of reactive sites in this compound makes it an ideal precursor for the synthesis of a wide array of heterocyclic compounds. The α,β-unsaturated system is a prime candidate for reactions with binucleophilic reagents, leading to the formation of various ring structures. For instance, derivatives of ethyl α-cyanocinnamate are used as reagents in reactions with compounds like cyanoacetohydrazide to form complex heterocyclic systems. researchgate.net The reaction pathway often involves an initial Michael addition followed by an intramolecular cyclization and dehydration sequence. This versatility allows for the synthesis of substituted pyridines, pyrazoles, and other nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry and materials science. researchgate.netchemrxiv.org

Table 1: Examples of Heterocyclic Systems Derived from Cinnamate (B1238496) Precursors This table is illustrative of general reaction pathways involving cyanocinnamate-type structures.

Reactant 1 Reactant 2 Resulting Heterocyclic Core
Ethyl α-cyanocinnamate derivative Cyanoacetohydrazide Pyrazole (B372694) or Pyridine derivatives
Ethyl α-cyanocinnamate derivative Substituted Hydrazine Pyrazolone derivatives
Ethyl α-cyanocinnamate derivative Amidines Pyrimidine derivatives

Polymer Chemistry and Materials Science

In the realm of materials science, this compound and its derivatives are primarily valued for their ability to be polymerized into materials with unique photosensitive properties.

This compound serves as a monomer for producing photosensitive polymers. The cinnamate moiety is a well-known photocrosslinkable group. nih.gov When incorporated into a polymer backbone, either as a primary monomer or as a pendant group, it can undergo photochemical reactions. Upon exposure to ultraviolet (UV) light, the double bonds of the cinnamate groups can undergo a [2π+2π] cycloaddition reaction, forming cyclobutane (B1203170) rings that link adjacent polymer chains. nanoient.org This light-induced crosslinking transforms the soluble polymer into an insoluble, stable network. nanoient.org Researchers have synthesized photosensitive polymers through the homopolymerization and copolymerization of cinnamate derivatives, such as ethyl α-cyano-4-(methacryloxy) cinnamate, with other monomers like methyl methacrylate. nanoient.org

Polymers derived from cyanocinnamate monomers, known as poly(cyanocinnamate)s, exhibit properties that make them highly suitable for specialized optical and structural applications, particularly in the microelectronics industry. google.com These polymers possess a high optical density at the mid-UV wavelengths that are commonly used for pulsed laser drilling and etching. google.com This strong absorption of UV light leads to exceptionally fast and clean laser etching, as the material is efficiently ablated with minimal thermal damage to the surrounding areas. google.com

These materials combine thermal and chemical stability with the requisite strength and toughness to serve as microelectronic substrates, dielectrics, adhesives, and passivation layers. google.com They can be processed as thermoplastics at temperatures below 200°C and subsequently cured into a robust final form through UV exposure or further heating. google.com The high sensitivity to laser exposure allows for the use of lower laser power and fewer cycles to etch a material of a given thickness, enhancing manufacturing efficiency. google.com

Table 2: Properties and Applications of Poly(cyanocinnamate)s

Property Description Application
High Mid-UV Absorption Strong absorption of ultraviolet light at wavelengths used in laser processing. google.com Fast and clean laser etching, pulsed laser drilling. google.com
Thermal Stability Maintains structural integrity at elevated temperatures. google.com Microelectronic substrates, dielectrics. google.com
Chemical Resistance Stable against various chemicals used in microfabrication. google.com Passivation layers, protective coatings. google.com
Thermoplastic Processability Can be processed at temperatures below ~200°C before curing. google.com Gap-filling coatings, adhesives. google.com
High Laser Sensitivity Efficiently ablates upon exposure to laser energy. google.com Creation of microelectronic structures with fine features. google.com

The ability of poly(cyanocinnamate)s to become insoluble upon UV irradiation is the fundamental principle behind their use as negative-type photoresists. nanoient.org In photolithography, a thin film of the polymer is applied to a substrate as a coating. dakenchem.com When selectively exposed to a pattern of UV light, the irradiated sections of the coating crosslink and become insoluble in developer solvents. The unexposed, soluble portions are then washed away, leaving a negative image of the mask on the substrate. This patterned layer can then act as a resistant mask for subsequent etching or material deposition processes. dakenchem.com The high photosensitivity and good film-forming properties of these polymers are essential for creating the high-resolution patterns required in modern microfabrication. google.com

Integration into Nanocomposite Materials for Enhanced Mechanical and Thermal Properties

While direct studies detailing the integration of this compound into nanocomposites are not extensively documented, its chemical structure suggests significant potential in this area. As a vinyl monomer, it can be polymerized to form a polymer matrix, or grafted onto the surface of nanoparticles to improve their dispersion and interfacial adhesion with a host polymer. myskinrecipes.com The principles of using functionalized monomers and surface modifiers are well-established in creating nanocomposites with superior properties.

The incorporation of nanofillers, such as silica (B1680970), carbon nanotubes, or clays, into a polymer matrix derived from a monomer like this compound could lead to materials with enhanced characteristics. For instance, silica fillers have been shown to increase the thermal conductivity and Young's modulus of cyanate (B1221674) ester composites. researchgate.net The nitrile group of this compound could promote strong interactions with specific nanofillers, potentially leading to improved stress transfer from the polymer matrix to the reinforcement, thereby enhancing mechanical strength.

Furthermore, the concept of "grafting-from" or "grafting-to" polymerization on nanoparticle surfaces is a common strategy to create core-shell structures with tailored properties. nih.govresearchgate.net this compound could be used in such processes, where its polymerization from the surface of nanoparticles would create a covalently bonded polymer shell. This shell can improve the compatibility of the nanoparticles with a bulk polymer matrix, preventing aggregation and leading to a more uniform dispersion, which is crucial for achieving desired mechanical and thermal enhancements. frontiersin.org

Table 1: Potential Effects of Integrating this compound-based Polymers in Nanocomposites

Property Potential Enhancement Underlying Mechanism
Mechanical Strength Increase Improved interfacial adhesion and stress transfer between the polymer matrix and nanofillers due to the polar nitrile group.
Thermal Stability Increase The rigid aromatic structure of the cinnamate could enhance the thermal resistance of the resulting polymer matrix.

| Dispersion of Nanofillers | Improvement | Grafting of poly(this compound) onto nanoparticle surfaces can prevent agglomeration through steric hindrance. |

Polymerization Mechanisms and Kinetics

This compound, as a substituted acrylate, is expected to undergo polymerization through mechanisms common to this class of monomers, primarily anionic and radical polymerization. The presence of two electron-withdrawing groups (the ester and the cyano group) on the double bond makes it highly susceptible to nucleophilic attack, favoring anionic polymerization.

Anionic Polymerization: This mechanism is characteristic of cyanoacrylates and is known for its rapid rate. researchgate.net Polymerization is typically initiated by weak bases or nucleophiles, such as water (hydroxide ions), amines, or phosphines. researchgate.net The initiator adds to the double bond, generating a carbanion that is stabilized by resonance through the nitrile and ester groups. This carbanion then propagates by attacking another monomer molecule, leading to the formation of long polymer chains. researchgate.net

Radical Polymerization: While less common for cyanoacrylates due to the high reactivity towards anionic polymerization, radical polymerization can be achieved under specific conditions, typically in the presence of a radical initiator and by suppressing anionic pathways with an acid stabilizer. researchgate.net Research on the closely related monomer, ethyl α-cyanoacrylate (ECNA), provides insight into the kinetics of this process. The absolute rate constants of propagation (kp) and termination (kt) for the bulk radical polymerization of ECNA at 30°C have been determined. ornl.gov

Table 2: Radical Polymerization Kinetic Data for Ethyl α-cyanoacrylate (ECNA) at 30°C

Anionic Inhibitor kp (L·mol⁻¹·s⁻¹) kt (10⁸ L·mol⁻¹·s⁻¹)
Acetic Acid 1622 4.11

Data sourced from a study on ethyl α-cyanoacrylate, a structural isomer of this compound. ornl.gov

The kinetic parameters indicate a very fast propagation rate, which is characteristic of cyanoacrylate monomers. The polymerization process can be influenced by factors such as temperature, initiator concentration, and the presence of inhibitors or impurities. nih.gov

Catalytic Applications and Catalyst Development

Role as a Bifunctional Catalyst Immobilized on Solid Supports

The synthesis of cyanocinnamates is a key area where the principles of bifunctional catalysis on solid supports are applied. Research has demonstrated the use of hierarchically structured monolithic micro-/mesoreactors with both acidic and basic sites for the continuous-flow synthesis of cyanocinnamate. myskinrecipes.com In these systems, a solid support, such as silica, is functionalized with both amine (basic) and zirconia (acidic) active centers. myskinrecipes.com

This setup allows for tandem catalytic processes, such as a deacetalization-Knoevenagel condensation reaction, to occur in a single reactor. The acidic sites catalyze the first step of the reaction, while the basic sites catalyze the subsequent condensation to form the cyanocinnamate product. The yield of cyanocinnamate in such bifunctional microreactors has been reported to be around 78%. myskinrecipes.com This approach highlights the design of specialized catalytic systems for the efficient synthesis of compounds like this compound, leveraging the spatial arrangement of different catalytic functionalities on a solid support.

Participation in Olefin Metathesis Reactions Catalyzed by Rhenium(I) Enolate Complexes

Ethyl α-cyanocinnamate, a structural isomer of this compound, has been shown to participate in novel olefin metathesis reactions. These reactions are catalyzed by Rhenium(I) enolate complexes, such as Re(NCCHCO₂Et)NC(EtO₂C)C=CHPh₄. This catalytic system allows for the metathesis of olefins that have electron-withdrawing groups at the α-position, which is a limitation for many traditional olefin metathesis catalysts.

In a specific example, the reaction of tetracyanoethylene (B109619) (TCNE) with ethyl α-cyanocinnamate in the presence of a catalytic amount of the Rhenium(I) enolate complex at room temperature yields 1,1-dicyano-2-phenylethylene and ethyl 2,3,3-tricyanopropenoate. The turnover frequency of this catalytic reaction was found to increase significantly in polar solvents like dimethylsulfoxide. This represents a significant advancement in olefin metathesis chemistry, expanding its applicability to a wider range of functionalized substrates.

Additive in Functional Materials (e.g., Perovskite Solar Cells for Performance and Stability Enhancement)

The long-term stability of perovskite solar cells (PSCs) is a major hurdle for their commercialization. nih.gov One promising strategy to address this is the use of additives to passivate defects in the perovskite film. While research on this compound as a direct additive is emerging, studies on closely related molecules demonstrate the potential of this class of compounds.

For instance, cyanovinyl phosphonic acid (CPA) based molecular additives have been shown to be effective in fabricating high-quality formamidinium-cesium lead iodide perovskite films. These additives can reduce defects, leading to a significant improvement in the power conversion efficiency (PCE) and long-term stability of the solar cells. Devices incorporating an optimal CPA-based additive have achieved PCEs of up to 26.25% and have shown remarkably prolonged lifespans under light, thermal, and operational stress.

The efficacy of these additives is attributed to their functional groups, which can interact with the perovskite surface and passivate defects such as uncoordinated lead ions. The "cyano" and "vinyl" components, also present in this compound, appear to play a crucial role in these interactions. This suggests that this compound could potentially serve a similar function, improving the quality of the perovskite layer and thereby enhancing the performance and durability of perovskite solar cells.

Conclusion and Future Research Directions

Summary of Key Research Insights on Ethyl 4-Cyanocinnamate

This compound is a cinnamic acid derivative recognized primarily as a versatile building block in organic synthesis. myskinrecipes.com Its structure, featuring a conjugated system that includes a cyano-substituted aromatic ring, an alkene double bond, and an ethyl ester group, imparts specific reactivity and properties that are the subject of ongoing research. The compound serves as a key intermediate in the synthesis of more complex molecules, with potential applications in the development of pharmaceuticals and advanced organic materials such as liquid crystals and polymers. myskinrecipes.com

Research into the broader family of cinnamic acid derivatives provides context for the utility of this compound. Cinnamates are widely used in the cosmetics industry for functions including UV protection and fragrance. nih.gov The core cinnamate (B1238496) structure is known to undergo photochemical reactions, particularly [2+2] cycloaddition (dimerization) upon exposure to UV light, a property harnessed in photo-crosslinkable polymers and photoalignment materials. uzh.chresearchgate.net The electron-withdrawing nature of the cyano and ester groups renders the alkene bond electron-deficient, making it susceptible to nucleophilic addition reactions. researcher.lifelibretexts.orglibretexts.org Synthetic methodologies for cinnamates are well-established, with a growing emphasis on green chemistry approaches, such as the Horner–Wadsworth–Emmons reaction under microwave irradiation, which has been successfully applied to produce various ethyl cinnamates. nih.gov

Research AreaKey InsightsPrimary Applications
Synthetic ChemistryServes as a versatile intermediate and building block. myskinrecipes.com Synthesis can be achieved via green methods like microwave-assisted Horner–Wadsworth–Emmons reactions. nih.govProduction of pharmaceuticals and complex organic molecules. myskinrecipes.com
Materials ScienceUtilized in the synthesis of polymers and liquid crystals. myskinrecipes.com Cinnamate derivatives are used for photo-crosslinking applications. uzh.chDevelopment of advanced functional materials. myskinrecipes.com
Chemical ReactivityThe alkene bond is electron-deficient due to conjugation with electron-withdrawing cyano and ester groups, predisposing it to nucleophilic attack. researcher.lifelibretexts.orgEnables various synthetic transformations like cycloadditions and conjugate additions. libretexts.org
PhotochemistryUndergoes UV-induced dimerization, a characteristic reaction of the cinnamate scaffold. uzh.chresearchgate.netPhotoalignment layers for liquid crystal displays, photoresists. uzh.ch

Identification of Research Gaps and Challenges in Compound Research

Despite its utility as a synthetic intermediate, several research gaps and challenges persist in the study of this compound. While general synthetic routes for cinnamates are known, there is a lack of studies focusing on optimizing the synthesis of this specific molecule for high yield, scalability, and sustainability. Many established procedures for cinnamic acid derivatives rely on stoichiometric reagents or harsh conditions, presenting an opportunity for the development of more efficient catalytic methods. nih.govbeilstein-journals.org

The full scope of its chemical reactivity remains underexplored. The interplay between the cyano group, the ester, and the alkene creates a unique electronic profile, but its reactivity with a wide range of modern reagents and catalytic systems has not been systematically investigated. Furthermore, while its potential use in advanced materials is frequently cited myskinrecipes.com, there is a scarcity of published research detailing the synthesis, characterization, and performance of specific polymers or liquid crystals derived from this compound. This represents a significant gap between its recognized potential and demonstrated, high-performance applications. Another challenge lies in the detailed mechanistic understanding of its reactions; for instance, in-depth studies on its photodimerization kinetics, excited-state dynamics, and polymerization mechanisms are limited.

Prospective Avenues for Future Academic Investigation

Future research should prioritize the development of novel, sustainable synthetic routes to this compound. Building on general advancements in cinnamate synthesis, investigations could focus on applying green chemistry principles. researchgate.netajol.info This includes the use of recyclable catalysts like graphene oxide, solvent-free reaction conditions, and energy-efficient methods such as microwave-assisted synthesis. nih.govnih.govbeilstein-journals.org Exploring palladium N-heterocyclic carbene catalysts for Mizoroki-Heck cross-coupling reactions could offer an air- and moisture-stable catalytic route. ajol.info Furthermore, the development of continuous flow processes could address challenges of scalability and safety, providing a pathway for efficient, large-scale production. beilstein-journals.org Biocatalytic and enzymatic approaches, which are currently underexplored for this compound, represent a frontier for creating an exceptionally green synthetic pathway.

The unique electronic structure of this compound makes it a prime candidate for exploring novel reactivity. Its electron-deficient alkene bond is well-suited for asymmetric conjugate additions, allowing for the synthesis of chiral molecules. researcher.life Future studies could explore its participation as a dienophile in Diels-Alder reactions or other pericyclic reactions to construct complex cyclic systems. libretexts.org

Beyond the alkene, the cyano group serves as a versatile functional handle that can be transformed into other groups (e.g., amines, amides, or tetrazoles), opening up pathways to diverse molecular architectures. Investigating modern synthetic transformations, such as C-H bond functionalization on the aromatic ring, could provide direct routes to novel derivatives without the need for pre-functionalized starting materials. researchgate.net

A significant opportunity lies in translating the potential of this compound into tangible, high-performance materials. researchgate.net In polymer science, it can be investigated as a functional monomer. The rigidity of the cyanophenyl group and its polar nature could be exploited to synthesize polymers with high thermal stability, specific refractive indices, and unique dielectric properties. Its photochemical reactivity is particularly promising for creating advanced photoresists, holographic data storage media, and self-healing polymers based on reversible photodimerization. uzh.chresearchgate.net

Furthermore, the extended π-conjugated system suggests potential in the field of organic electronics. Research could be directed towards incorporating this molecule as a building block in organic semiconductors, nonlinear optical materials, or as a component in dye-sensitized solar cells, areas where its specific electronic and photophysical properties could be highly advantageous.

A synergistic approach combining experimental and computational methods is crucial for a deeper mechanistic understanding of the compound's behavior. researchgate.netscielo.br Advanced spectroscopic techniques, such as transient absorption spectroscopy, can be employed to probe the excited-state dynamics that govern its photochemical reactions, providing critical insights for designing more efficient photofunctional materials. researchgate.netrsc.org

Computational chemistry, particularly Density Functional Theory (DFT), can be used to model reaction pathways, predict the regioselectivity and stereoselectivity of unknown reactions, and elucidate the electronic structure. researcher.lifenih.gov Such in silico studies can guide experimental work by identifying promising reaction conditions and predicting the properties of resulting materials. nih.gov This integrated approach will accelerate the discovery of new reactions and applications by providing a robust, predictive framework for understanding the fundamental chemistry of this compound.

Q & A

Q. How can researchers synthesize Ethyl 4-Cyanocinnamate and verify its structural purity?

Methodological Answer:

  • Begin with a condensation reaction between 4-cyanobenzaldehyde and ethyl acetoacetate under basic conditions (e.g., using piperidine as a catalyst).
  • Confirm purity via melting point analysis and compare with literature values .
  • Use spectroscopic techniques (NMR, IR) to validate the structure:
  • ¹H NMR : Look for characteristic peaks (e.g., ester carbonyl at ~170 ppm, cyano group absence in proton spectra).
  • IR : Confirm C≡N stretch near 2220 cm⁻¹ and ester C=O stretch at ~1720 cm⁻¹.
    • Cross-reference synthetic protocols in SciFinder or Reaxys to ensure reproducibility .

Q. What are the stability considerations for this compound during long-term storage?

Methodological Answer:

  • Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to minimize hydrolysis or photodegradation .
  • Periodically test stability via HPLC to detect degradation products (e.g., free cinnamic acid derivatives).
  • Refer to TCI America’s safety guidelines for handling moisture-sensitive compounds .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • Use fume hoods, nitrile gloves, and protective eyewear to avoid inhalation or skin contact.
  • Review Safety Data Sheets (SDS) for acute toxicity data and disposal guidelines.
  • Neutralize waste with a mild base (e.g., sodium bicarbonate) before disposal, adhering to local regulations .

Advanced Research Questions

Q. How can experimental design optimize reaction yields for this compound derivatives?

Methodological Answer:

  • Use a factorial design to test variables (e.g., solvent polarity, catalyst concentration, temperature).
  • Isolate intermediates (e.g., Knoevenagel adducts) to identify rate-limiting steps.
  • Compare yields with literature data and apply statistical tools (e.g., ANOVA) to assess significance .

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

  • Replicate experiments under identical conditions to verify results.
  • Cross-validate using alternative techniques (e.g., X-ray crystallography for unambiguous structure determination).
  • Analyze solvent effects or polymorphism, which may cause spectral discrepancies .

Q. What computational methods predict the reactivity of this compound in photochemical studies?

Methodological Answer:

  • Perform DFT calculations (e.g., Gaussian) to model excited-state behavior and electron distribution.
  • Compare simulated UV-Vis spectra with experimental data to validate models.
  • Use molecular docking to explore potential biological interactions if applicable .

Q. How can degradation pathways of this compound under UV exposure be systematically analyzed?

Methodological Answer:

  • Expose samples to controlled UV radiation and monitor degradation via LC-MS.
  • Identify intermediates using high-resolution mass spectrometry (HRMS) and propose mechanistic pathways.
  • Assess environmental relevance by testing degradation in aqueous/organic matrices .

Q. What strategies validate the biological activity of this compound in cell-based assays?

Methodological Answer:

  • Conduct dose-response studies to determine IC₅₀ values for cytotoxicity.
  • Use positive/negative controls (e.g., known enzyme inhibitors) to confirm specificity.
  • Replicate findings across multiple cell lines to rule out cell-type-specific artifacts .

Q. How to conduct a scoping review of this compound’s applications in material science?

Methodological Answer:

  • Define search terms (e.g., "this compound AND polymer composites") across Scopus, Web of Science, and PubMed.
  • Use PRISMA guidelines to screen and categorize studies.
  • Consult experts to identify gaps (e.g., unexplored applications in optoelectronics) .

Q. What statistical approaches ensure reproducibility in this compound kinetic studies?

Methodological Answer:

  • Perform triplicate experiments with independent batches to assess inter-run variability.
  • Apply error propagation analysis to kinetic data (e.g., Arrhenius plots).
  • Share raw datasets and code repositories to enable third-party validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.